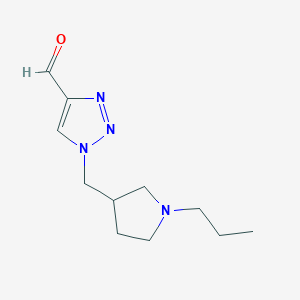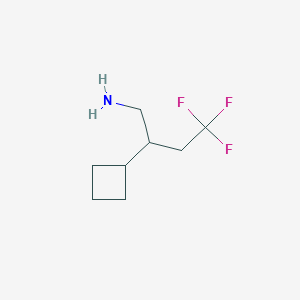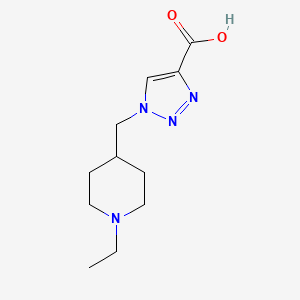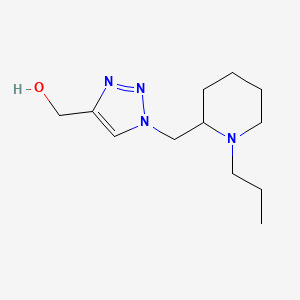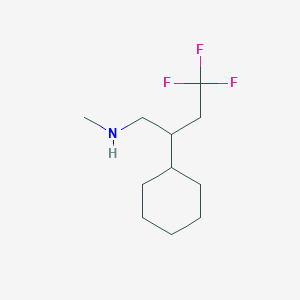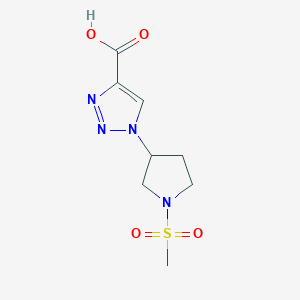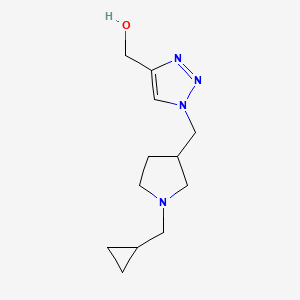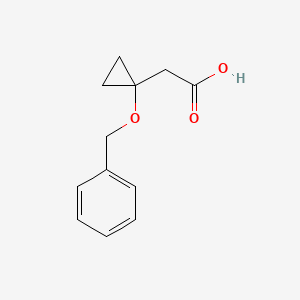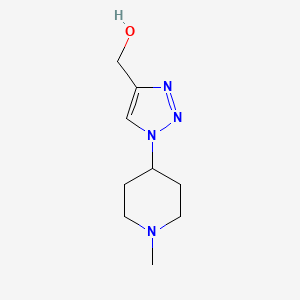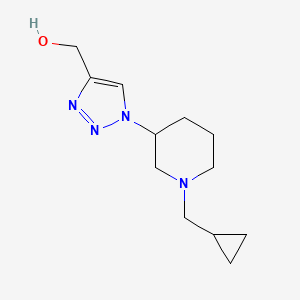
(1-(1-(cyclopropylméthyl)pipéridin-3-yl)-1H-1,2,3-triazol-4-yl)méthanol
Vue d'ensemble
Description
(1-(1-(cyclopropylmethyl)piperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol is a useful research compound. Its molecular formula is C12H20N4O and its molecular weight is 236.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-(1-(cyclopropylmethyl)piperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(1-(cyclopropylmethyl)piperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse des dérivés de la pipéridine
Les dérivés de la pipéridine sont essentiels dans la conception des médicaments et sont présents dans de nombreux produits pharmaceutiques. La synthèse de divers dérivés de la pipéridine, tels que les pipéridines substituées, les spiropipéridines, les pipéridines condensées et les pipéridinones, est un domaine de recherche important. Ces composés sont synthétisés par des réactions intra- et intermoléculaires, notamment l'hydrogénation, la cyclisation, la cycloaddition, l'annulation et l'amination. Le composé en question pourrait servir de précurseur ou d'intermédiaire dans la synthèse de ces dérivés .
Applications pharmacologiques
Les motifs pipéridine font partie intégrante de la structure de nombreux médicaments. Le composé «(1-(1-(cyclopropylméthyl)pipéridin-3-yl)-1H-1,2,3-triazol-4-yl)méthanol» pourrait être exploré pour son potentiel pharmacologique. Il pourrait être impliqué dans la découverte et l'évaluation biologique de médicaments potentiels, en particulier ceux ciblant les voies neurologiques, compte tenu de l'importance de la pipéridine en chimie médicinale .
Activité antimalarienne
Les pipéridines synthétiques ont été évaluées pour leur sélectivité contre les souches résistantes de Plasmodium falciparum, le parasite responsable du paludisme. Le composé pourrait être testé pour ses propriétés antimalariennes, en particulier compte tenu de l'émergence de la résistance aux traitements actuels. Son efficacité pourrait être déterminée par des essais d'inhibition de la croissance des parasites in vitro .
Sélectivité antiplasmodiale
La sélectivité d'un composé pour le parasite du paludisme par rapport aux cellules humaines est un facteur essentiel dans le développement des médicaments. Les pipéridines synthétiques structurellement simples ont montré des indices de sélectivité élevés, indiquant leur potentiel en tant que molécules antimalariennes sûres et efficaces. Le composé pourrait être évalué pour sa cytotoxicité et son indice de sélectivité afin de déterminer sa pertinence en tant que candidat médicament antimalarien .
Résistance aux artémisinines
Avec la résistance croissante aux artémisinines, il est nécessaire de trouver de nouvelles molécules antimalariennes. Le composé pourrait faire partie d'une étude visant à explorer de nouvelles entités chimiques capables de surmonter cette résistance. Sa structure pourrait être modifiée pour améliorer l'activité contre les souches résistantes et évaluée en combinaison avec d'autres agents antimalariens .
Découverte et développement de médicaments
La structure unique du composé en fait un candidat pour les programmes de découverte de médicaments. Il pourrait être utilisé dans des essais de criblage à haut débit pour identifier de nouvelles cibles biologiques ou pour améliorer les profils pharmacocinétiques et pharmacodynamiques des candidats médicaments existants. Son rôle dans le développement de nouveaux agents thérapeutiques, en particulier pour les maladies où les dérivés de la pipéridine sont pertinents, est un domaine de recherche prometteur .
Mécanisme D'action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . Therefore, the targets can vary widely depending on the specific derivative and its intended use.
Mode of Action
Piperidine derivatives are known to interact with their targets in a variety of ways, leading to different physiological effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biochemical pathways, depending on their specific targets .
Propriétés
IUPAC Name |
[1-[1-(cyclopropylmethyl)piperidin-3-yl]triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c17-9-11-7-16(14-13-11)12-2-1-5-15(8-12)6-10-3-4-10/h7,10,12,17H,1-6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USDMUORZIBDGOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2CC2)N3C=C(N=N3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



